molecular formula C9H10ClNO2 B112986 (s)-3-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 763922-37-8

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No.: B112986
CAS No.: 763922-37-8
M. Wt: 199.63 g/mol
InChI Key: NXXFYRJVRISCCP-QMMMGPOBSA-N
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Description

Scientific Research Applications

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, (2-Chlorophenyl)acetic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted phenylalanine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-bromophenyl)propanoic acid
  • 2-Amino-3-(2-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-methylphenyl)propanoic acid

Uniqueness

(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to molecular targets .

Properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFYRJVRISCCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353299
Record name (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763922-37-8
Record name (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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